molecular formula C6H5BrF3N3 B13672022 5-Bromo-2-hydrazinyl-4-(trifluoromethyl)pyridine

5-Bromo-2-hydrazinyl-4-(trifluoromethyl)pyridine

Cat. No.: B13672022
M. Wt: 256.02 g/mol
InChI Key: AYSPNVLPNAMZKM-UHFFFAOYSA-N
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Description

5-Bromo-2-hydrazinyl-4-(trifluoromethyl)pyridine: is an organic compound belonging to the pyridine family It is characterized by the presence of a bromine atom, a hydrazinyl group, and a trifluoromethyl group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-hydrazinyl-4-(trifluoromethyl)pyridine typically involves the following steps:

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-hydrazinyl-4-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The hydrazinyl group can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

    Coupling Reactions: The compound can undergo coupling reactions with various reagents to form more complex structures.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted pyridines can be formed.

    Oxidation Products: Oxidation of the hydrazinyl group can lead to the formation of azo compounds.

    Reduction Products: Reduction can yield amines or other reduced derivatives.

Mechanism of Action

The mechanism of action of 5-Bromo-2-hydrazinyl-4-(trifluoromethyl)pyridine is primarily determined by its interaction with molecular targets. The hydrazinyl group can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins .

Comparison with Similar Compounds

  • 5-Bromo-2-(trifluoromethyl)pyridine
  • 2-Bromo-5-(trifluoromethyl)pyridine
  • 2-Iodo-5-trifluoromethyl-pyridine

Comparison:

Properties

Molecular Formula

C6H5BrF3N3

Molecular Weight

256.02 g/mol

IUPAC Name

[5-bromo-4-(trifluoromethyl)pyridin-2-yl]hydrazine

InChI

InChI=1S/C6H5BrF3N3/c7-4-2-12-5(13-11)1-3(4)6(8,9)10/h1-2H,11H2,(H,12,13)

InChI Key

AYSPNVLPNAMZKM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CN=C1NN)Br)C(F)(F)F

Origin of Product

United States

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